molecular formula C12H19N5O4 B12076747 2-Amino-7-ethyl-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,5-dihydropurin-7-ium-6-olate

2-Amino-7-ethyl-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,5-dihydropurin-7-ium-6-olate

Cat. No.: B12076747
M. Wt: 297.31 g/mol
InChI Key: BMMWPWZFJYUUIN-UHFFFAOYSA-N
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Description

2-Amino-7-ethyl-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,5-dihydropurin-7-ium-6-olate is a complex organic compound with a unique structure that includes a purine base attached to a sugar moiety. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-7-ethyl-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,5-dihydropurin-7-ium-6-olate typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with a sugar moiety under controlled conditions. The reaction often requires the use of protecting groups to ensure selective reactions at specific sites on the molecule. The final deprotection step yields the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) and other purification techniques ensures the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

2-Amino-7-ethyl-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,5-dihydropurin-7-ium-6-olate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered biological activity.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various analogs.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions are typically mild to moderate temperatures with appropriate solvents to ensure the stability of the compound.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketone or aldehyde derivatives, while substitution reactions can produce a wide range of analogs with different functional groups.

Scientific Research Applications

2-Amino-7-ethyl-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,5-dihydropurin-7-ium-6-olate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in cellular processes and as a probe for biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-Amino-7-ethyl-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,5-dihydropurin-7-ium-6-olate involves its interaction with specific molecular targets within cells. It may inhibit or activate certain enzymes, alter gene expression, or interfere with cellular signaling pathways. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3,9-dihydro-6H-purin-6-one
  • 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol

Uniqueness

Compared to similar compounds, 2-Amino-7-ethyl-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,5-dihydropurin-7-ium-6-olate stands out due to its unique combination of a purine base and a sugar moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H19N5O4

Molecular Weight

297.31 g/mol

IUPAC Name

2-amino-7-ethyl-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,5-dihydropurin-7-ium-6-olate

InChI

InChI=1S/C12H19N5O4/c1-2-16-5-17(8-3-6(19)7(4-18)21-8)10-9(16)11(20)15-12(13)14-10/h5-10,18-19H,2-4H2,1H3,(H2-,13,14,15,20)

InChI Key

BMMWPWZFJYUUIN-UHFFFAOYSA-N

Canonical SMILES

CC[N+]1=CN(C2C1C(=NC(=N2)N)[O-])C3CC(C(O3)CO)O

Origin of Product

United States

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